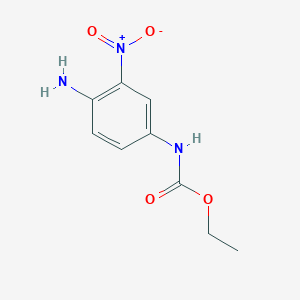

Ethyl (4-amino-3-nitrophenyl)carbamate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl (4-amino-3-nitrophenyl)carbamate is a compound with the molecular formula C9H11N3O4 . It is a type of carbamate, which is a class of compounds that are derived from carbamic acid . Carbamates have various applications in fields such as pharmaceuticals and agrochemicals .

Synthesis Analysis

A series of new carbamates of 4-nitrophenylchloroformate, which includes Ethyl (4-amino-3-nitrophenyl)carbamate, were synthesized in a simple nucleophilic substitution reaction . This process involved using different acyclic and cyclic amines at temperatures between 10–40 °C for 1–2 hours with constant stirring in the presence of a base, TEA in THF .Molecular Structure Analysis

The molecular structure of Ethyl (4-amino-3-nitrophenyl)carbamate was confirmed by its physicochemical properties and spectroanalytical data, which included IR, NMR, Mass spectra, and CHN analysis .Chemical Reactions Analysis

The reaction of carbamation of amines has been frequently utilized in the synthesis of organic carbamates, including Ethyl (4-amino-3-nitrophenyl)carbamate . This process involves a three-component coupling of amines, carbon dioxide, and halides, which enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI .科研应用

Synthesis of Potential Anticancer Agents

Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from Ethyl (4-amino-3-nitrophenyl)carbamate. These compounds have been evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting their potential as anticancer agents (Temple et al., 1983).

Alterations of the Carbamate Group

Further studies focused on alterations of the carbamate group in similar compounds, demonstrating their importance in binding with cellular tubulin, cell cycle disruption, and cytotoxic activity against experimental neoplasms in mice. These alterations included changes in the ethyl group to other alkyl groups and modifications at the amino group, significantly affecting biological activity (Temple et al., 1989).

Antimitotic Agents

Ethyl (4-amino-3-nitrophenyl)carbamate derivatives have been examined for their antimitotic properties, particularly focusing on alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. These structural modifications were found to significantly influence cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells, with in vitro and in vivo activity correlations providing insights into their therapeutic potential (Temple et al., 1991).

Effects on Electrochemical and Electrochromic Properties

The introduction of different acceptor groups into Ethyl (4-amino-3-nitrophenyl)carbamate derivatives has been shown to affect their electrochemical and electrochromic properties. Studies on donor–acceptor type monomers indicate significant influences on UV–vis absorption spectra, fluorescent emission, and the electrochromic behavior of resulting polymers, suggesting applications in materials science and engineering (Hu et al., 2013).

未来方向

The future directions for research on Ethyl (4-amino-3-nitrophenyl)carbamate and similar compounds could involve further exploration of their antimicrobial and antioxidant activities . Additionally, the development of efficient and safe methodologies for carbamate esters synthesis is an area of ongoing research .

性质

IUPAC Name |

ethyl N-(4-amino-3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLWBOYNDKAKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-amino-3-nitrophenyl)carbamate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)

![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)